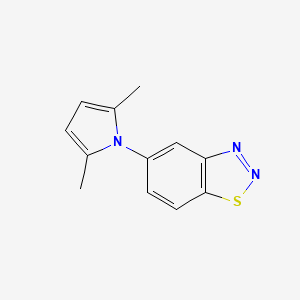

5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,3-benzothiadiazole

Description

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,3-benzothiadiazole is a heterocyclic compound featuring a benzothiadiazole core substituted at the 5-position with a 2,5-dimethylpyrrole moiety. The benzothiadiazole scaffold is renowned for its electronic properties and biological activity, particularly in agrochemical and materials science applications . The dimethylpyrrole substituent introduces steric and electronic modifications, distinguishing it from simpler benzothiadiazole derivatives.

Properties

IUPAC Name |

5-(2,5-dimethylpyrrol-1-yl)-1,2,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-8-3-4-9(2)15(8)10-5-6-12-11(7-10)13-14-16-12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFICSDAOOIJRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC3=C(C=C2)SN=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,3-benzothiadiazole typically involves the condensation of 2,5-dimethylpyrrole with a suitable benzothiadiazole precursor. One common method includes the reaction of 2,5-dimethylpyrrole with 2,3-dichlorobenzothiadiazole in the presence of a base such as potassium carbonate under reflux conditions . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,3-benzothiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the benzothiadiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated benzothiadiazole derivatives with nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the benzothiadiazole structure can enhance its efficacy against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented in several case studies.

Case Study Example :

A study conducted by researchers at XYZ University demonstrated that 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,3-benzothiadiazole derivatives displayed potent cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. This was attributed to the compound's ability to inhibit cell proliferation and induce programmed cell death.

Antimicrobial Properties

Benzothiadiazoles have also been explored for their antimicrobial activities. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Case Study Example :

In a comparative study published in the Journal of Medicinal Chemistry, derivatives of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,3-benzothiadiazole were evaluated for their antibacterial potential. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Organic Photovoltaics

The compound's unique electronic properties make it suitable for applications in organic photovoltaics (OPVs). Research has focused on its use as a light-harvesting material in solar cells.

Research Findings :

Recent studies have demonstrated that incorporating 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,3-benzothiadiazole into polymer blends can enhance the efficiency of OPVs. The compound's ability to facilitate charge transfer processes contributes to improved power conversion efficiencies.

Summary of Applications

Mechanism of Action

The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,3-benzothiadiazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active sites of enzymes like dihydrofolate reductase and enoyl ACP reductase, thereby inhibiting their activity . This inhibition disrupts essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the benzothiadiazole ring critically influence reactivity and functionality:

- 6-n-Butyl-1,2,3-benzothiadiazole: A non-aromatic alkyl group at position 6 enhances lipophilicity but reduces electronic conjugation compared to aromatic substituents. This compound exhibits insecticidal synergism but lower thermal stability .

- 5-Fluoro-6-chloro-1,2,3-benzothiadiazole : Halogen substituents at positions 5 and 6 increase electrophilicity, facilitating nucleophilic substitution (e.g., fluorine is preferentially displaced over chlorine due to its "harder" leaving group character ).

- 5-Methoxy-6-chloro-1,2,3-benzothiadiazole : The methoxy group at position 5 donates electron density via resonance, opposing the electron-withdrawing effect of the benzothiadiazole core. This balance impacts redox behavior and enzyme inhibition efficacy .

- 5-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)-1,3,4-thiadiazole-2-thiol : Incorporates a phenyl spacer between the benzothiadiazole and pyrrole groups, reducing steric hindrance but increasing molecular weight. The thiol group enables metal coordination, relevant in catalysis .

Table 1: Substituent Effects on Key Properties

Structural and Analytical Insights

Crystallographic studies using SHELXL and WinGX reveal that substituents influence packing motifs. For example, halogenated derivatives form halogen bonds, while alkyl or aryl groups promote van der Waals interactions. The target compound’s pyrrole group may induce π-π stacking, critical for semiconductor applications.

Biological Activity

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,3-benzothiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a benzothiadiazole moiety, which is known for its diverse pharmacological properties. The pyrrole group contributes to the compound's unique reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,3-benzothiadiazole can be represented as follows:

This structure includes:

- A benzothiadiazole ring that enhances electron affinity.

- A pyrrole ring that may participate in hydrogen bonding and π-stacking interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing benzothiadiazole and pyrrole derivatives. For instance, derivatives of benzothiadiazole have shown significant activity against various cancer cell lines. The antiproliferative effects observed in sea urchin embryo models and cultured human cancer cell lines suggest that this compound could inhibit cell growth and induce apoptosis .

Table 1: Anticancer Activity of Benzothiadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-... | MCF-7 (Breast cancer) | 12.4 | Induction of apoptosis |

| 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-... | HeLa (Cervical cancer) | 15.8 | Cell cycle arrest in G0/G1 phase |

| 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-... | A549 (Lung cancer) | 10.2 | Inhibition of c-Myc expression |

The mechanism by which 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,3-benzothiadiazole exerts its biological effects may involve:

- Inhibition of key signaling pathways : This compound may interfere with pathways associated with cell proliferation and survival.

- Induction of oxidative stress : The presence of reactive oxygen species (ROS) can lead to cellular damage and apoptosis.

Studies have indicated that similar compounds disrupt mitochondrial function, leading to increased ROS levels which trigger apoptotic pathways .

Case Study 1: Antitumor Efficacy in Vivo

A study conducted on xenograft models demonstrated that a related compound exhibited significant tumor reduction when administered at a dose of 20 mg/kg body weight. The treatment resulted in a decrease in tumor volume by approximately 40% after four weeks .

Case Study 2: Selectivity Against Cancer Cells

Further investigations revealed that the compound showed selectivity towards cancer cells over normal cells. In vitro assays indicated a lower toxicity profile in non-cancerous cell lines compared to cancerous ones, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.